3-Methyl-L-Histidine

Description

3-Methyl-L-histidine has been reported in Apis cerana, Trypanosoma brucei, and Caenorhabditis elegans with data available.

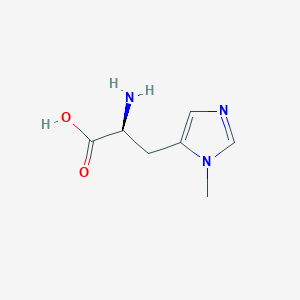

3-Methylhistidine is a post-translationally modified amino acid found in actin and myosin and a derivative of histidine that has a methyl group bound to the nitrogen at position 3. Urinary levels of 3-methylhistidine are proportional to protein turnover and can be an indicator for myofibrillar protein degradation or a high protein diet.

marker for myofibrillar-protein breakdown; RN given refers to (L)-isome

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-10-4-9-3-5(10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHILDINMRGULE-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920521 | |

| Record name | 3-Methyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | 3-Methylhistidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10801 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Methylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

200 mg/mL at 25 °C | |

| Record name | 3-Methylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

368-16-1, 15507-76-3 | |

| Record name | 3-Methyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLHISTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEH8O8Y0H0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biochemical Pathway of 3-Methyl-L-Histidine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-L-histidine (3-MH) is a post-translationally modified amino acid that serves as a crucial biomarker for myofibrillar protein breakdown. Its synthesis is not a de novo process but rather the result of a specific enzymatic modification of histidine residues within the contractile proteins, primarily actin. This technical guide provides a comprehensive overview of the biochemical pathway of 3-MH synthesis, detailing the key enzymes, substrates, and kinetics. It also includes detailed experimental protocols for the study of this pathway and its components, aimed at facilitating further research and therapeutic development in areas such as muscle wasting diseases and sports medicine.

Introduction

This compound is an atypical amino acid formed by the irreversible post-translational methylation of specific histidine residues in actin and myosin, the primary protein components of muscle fibers.[1][2][3] Unlike proteinogenic amino acids, 3-MH released during the degradation of these proteins is not reincorporated into new proteins.[4] Instead, it is quantitatively excreted in the urine, making its urinary concentration a reliable index of the rate of muscle protein catabolism.[5][6][7] Understanding the biochemical pathway of its synthesis is therefore critical for interpreting its role as a biomarker and for exploring potential therapeutic interventions in conditions associated with muscle atrophy.

The Core Biochemical Pathway

The synthesis of 3-MH occurs in a two-step process:

-

Protein Synthesis: The precursor proteins, actin and myosin, are synthesized through standard ribosomal translation.

-

Post-Translational Methylation: Specific histidine residues within the newly synthesized actin and myosin polypeptide chains are methylated.

The Key Enzyme: SETD3, the Actin-Specific Histidine N-Methyltransferase

Recent research has definitively identified SET domain containing 3 (SETD3) as the primary enzyme responsible for the methylation of histidine 73 (His73) in β-actin.[1][2][4] SETD3 is a highly specific enzyme and, contrary to earlier hypotheses, it does not methylate myosin or histones.[1] While myosin is a known source of 3-MH, the specific enzyme responsible for its methylation has not yet been conclusively identified, suggesting the existence of a distinct myosin-specific histidine methyltransferase.

The Methyl Donor: S-Adenosyl-L-Methionine (SAM)

The methyl group for the formation of 3-MH is provided by S-adenosyl-L-methionine (SAM) , a universal methyl donor in numerous biological reactions.[2][3][8] The methyltransferase SETD3 catalyzes the transfer of the methyl group from SAM to the imidazole ring of the target histidine residue.

The Reaction

The overall reaction for the synthesis of 3-methylhistidine in actin can be summarized as follows:

Actin (with Histidine-73) + S-Adenosyl-L-methionine ---(SETD3)---> Actin (with 3-Methylhistidine-73) + S-Adenosyl-L-homocysteine

This reaction results in the formation of a methylated actin protein and S-adenosyl-L-homocysteine (SAH) as a byproduct.

Quantitative Data

The enzymatic activity of SETD3 has been characterized, providing valuable kinetic parameters for its interaction with its substrates.

| Enzyme | Substrate | Kcat (min⁻¹) | KM (µM) | Vmax (nmol·min⁻¹·mg⁻¹) | Reference(s) |

| Human SETD3 | β-actin | - | ~0.8 | ~5 | [2][9] |

| Rat SETD3 | β-actin | - | ~3 | ~5 | [2][9] |

| Human SETD3 | Actin peptide (residues 66-80) | 0.4 | - | - | [1] |

| Human SETD3 | S-Adenosyl-L-methionine | - | - | - | [1] |

Note: Comprehensive Vmax data for full-length actin is not consistently reported across studies. The provided value is an approximation based on available data.

Experimental Protocols

Isolation of Actin and Myosin from Muscle Tissue

This protocol describes a general method for the extraction of actin and myosin from muscle tissue, which can then be used for subsequent analyses.

Materials:

-

Fresh or frozen muscle tissue (e.g., chicken breast, rabbit skeletal muscle)

-

High-salt buffer (e.g., 0.6 M KCl, 10 mM Tris-HCl pH 7.5, 1 mM DTT)

-

Low-salt buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM DTT)

-

Homogenizer

-

Refrigerated centrifuge

-

Dialysis tubing

Procedure:

-

Mince the muscle tissue on ice and homogenize in 10 volumes of ice-cold high-salt buffer.

-

Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing solubilized actin and myosin.

-

To separate myosin, dialyze the supernatant against 50 volumes of low-salt buffer overnight at 4°C. Myosin will precipitate out of solution.

-

Collect the precipitated myosin by centrifugation at 10,000 x g for 20 minutes at 4°C.

-

The supernatant will contain actin, which can be further purified by methods such as gel filtration chromatography.

In Vitro Actin Methylation Assay

This assay measures the activity of SETD3 by quantifying the incorporation of a radiolabeled methyl group from SAM into actin.

Materials:

-

Purified recombinant SETD3

-

Purified unmethylated actin

-

[³H]-S-Adenosyl-L-methionine

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT)

-

Scintillation counter

-

SDS-PAGE equipment

-

Phosphorimager or autoradiography film

Procedure:

-

Set up the reaction mixture containing reaction buffer, a known concentration of unmethylated actin, and purified SETD3.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Visualize the radiolabeled actin band using a phosphorimager or by autoradiography.

-

Quantify the amount of incorporated radioactivity by cutting out the actin band from the gel and measuring it in a scintillation counter.

Quantification of 3-Methylhistidine in Urine by UPLC-MS/MS

This protocol provides a highly sensitive and specific method for measuring 3-MH concentrations in urine samples.[10][11]

Materials:

-

Urine sample

-

Internal standard (e.g., deuterated 3-methylhistidine)

-

Acetonitrile

-

Formic acid

-

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system

Procedure:

-

Thaw the urine sample and centrifuge to remove any precipitate.

-

Dilute a known volume of the urine sample with a solution containing the internal standard.

-

Inject the diluted sample into the UPLC-MS/MS system.

-

Separate 3-MH from other urine components using a suitable C18 column with a gradient of acetonitrile and water containing formic acid.

-

Detect and quantify 3-MH and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of 3-MH in the original urine sample based on the peak area ratio of 3-MH to the internal standard and a standard curve.

Visualizations

Biochemical Pathway of this compound Synthesis

Caption: The biochemical pathway of this compound synthesis.

Experimental Workflow for In Vitro Actin Methylation Assay

Caption: Workflow for the in vitro actin methylation assay.

Physiological and Pathological Significance

The methylation of actin at His73 by SETD3 is not merely a static modification. Emerging evidence suggests it plays a role in regulating actin dynamics and, consequently, cellular processes such as muscle contraction.[4][12] The absence of this modification has been linked to impaired smooth muscle function.

The clinical utility of 3-MH as a biomarker extends to various conditions characterized by muscle wasting, including:

-

Sarcopenia: Age-related muscle loss.

-

Cachexia: Muscle wasting associated with chronic diseases like cancer and heart failure.[6]

-

Muscular dystrophies: A group of genetic diseases that cause progressive weakness and loss of muscle mass.[13]

-

Trauma and Sepsis: Conditions that induce a hypercatabolic state leading to increased muscle protein breakdown.[7]

Conclusion

The synthesis of this compound is a post-translational event catalyzed by the actin-specific methyltransferase SETD3, utilizing SAM as the methyl donor. This pathway is central to the generation of a key biomarker for muscle protein turnover. The detailed understanding of this biochemical process, coupled with the robust experimental protocols provided herein, offers a solid foundation for researchers and clinicians to further investigate the role of 3-MH in health and disease, and to explore novel therapeutic strategies targeting muscle metabolism. Further research is warranted to identify the enzyme responsible for myosin methylation and to fully elucidate the regulatory mechanisms governing SETD3 activity.

References

- 1. SETD3 is an Actin Histidine Methyltransferase that Prevents Primary Dystocia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SETD3 protein is the actin-specific histidine N-methyltransferase | eLife [elifesciences.org]

- 3. The Structure, Activity, and Function of the SETD3 Protein Histidine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SETD3 is an actin histidine methyltransferase that prevents primary dystocia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Methylhistidine (Plasma) - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. 3-Methylhistidine | Rupa Health [rupahealth.com]

- 7. Urinary excretion of 3-methylhistidine: an assessment of muscle protein catabolism in adult normal subjects and during malnutrition, sepsis, and skeletal trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural insights into SETD3-mediated histidine methylation on β-actin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SETD3 is an actin histidine methyltransferase that prevents primary dystocia [ideas.repec.org]

- 13. 3-Methylhistidine excretion as an index of myofibrillar protein catabolism in neuromuscular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 3-Methyl-L-Histidine in Skeletal Muscle Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-L-Histidine (3-MH), a post-translationally modified amino acid, serves as a crucial biomarker for skeletal muscle protein breakdown. Formed in actin and myosin, its release into circulation and subsequent excretion is directly proportional to the rate of myofibrillar protein degradation. This technical guide provides a comprehensive overview of the biochemistry, metabolism, and clinical significance of 3-MH. It details its formation, its utility as a biomarker in various physiological and pathological states, and the factors influencing its levels. Furthermore, this guide presents detailed experimental protocols for the accurate quantification of 3-MH and visualizes the key signaling pathways governing its release from skeletal muscle.

Introduction

Skeletal muscle mass is dynamically maintained through a balance between muscle protein synthesis and breakdown. In numerous catabolic conditions, such as sarcopenia, cachexia, sepsis, and trauma, an imbalance favoring protein degradation leads to significant muscle wasting, impairing physical function and increasing morbidity and mortality.[1] Accurate assessment of muscle protein breakdown is therefore critical for understanding disease pathogenesis and for the development of effective therapeutic interventions.

This compound (3-MH) has emerged as a reliable and widely used biomarker of skeletal muscle protein breakdown.[2] This guide will delve into the core aspects of 3-MH metabolism and its application in research and drug development.

Biochemistry and Metabolism of this compound

3-MH is an amino acid derivative formed by the post-translational methylation of specific histidine residues within the contractile proteins actin and myosin in skeletal muscle.[3][4] This methylation is catalyzed by a methyltransferase enzyme, METTL9, using S-adenosylmethionine as the methyl donor.[4]

Key characteristics of 3-MH metabolism include:

-

Formation: Occurs after the synthesis of actin and myosin polypeptide chains.[3]

-

Location: Primarily found in skeletal muscle, which contains over 90% of the body's 3-MH pool.[5] It is also present in smaller amounts in cardiac and smooth muscle.[6][7]

-

Release: When muscle proteins are broken down, 3-MH is released into the bloodstream.[8]

-

No Reutilization: Unlike other amino acids, 3-MH is not reincorporated into newly synthesized proteins as it cannot be charged to a transfer RNA (tRNA).[8][9]

-

Excretion: Following its release, 3-MH is not metabolized further and is quantitatively excreted in the urine.[8][9]

This metabolic fate makes the rate of urinary 3-MH excretion a direct index of the rate of myofibrillar protein breakdown.[3]

Figure 1: Metabolic pathway of this compound.

This compound as a Biomarker of Muscle Protein Breakdown

The urinary excretion of 3-MH is a well-established index of skeletal muscle protein catabolism.[2] Its levels are altered in various physiological and pathological conditions.

Factors Influencing this compound Levels

-

Diet: The primary confounding factor in measuring endogenous 3-MH is dietary intake, as meat, poultry, and some soy products contain 3-MH.[10][11] To obtain an accurate measure of endogenous muscle breakdown, subjects must adhere to a meat-free diet for at least three days prior to and during the urine collection period.[11][12]

-

Exercise: Strenuous physical exercise, particularly resistance training, can lead to a transient increase in urinary 3-MH excretion, reflecting exercise-induced muscle damage and remodeling.[13][14]

-

Pathological States: Elevated 3-MH levels are observed in conditions associated with accelerated muscle wasting, such as:

-

Malnutrition: Protein-calorie malnutrition is associated with decreased 3-MH excretion, reflecting a reduction in muscle mass.[2]

-

Renal Function: Since 3-MH is cleared by the kidneys, impaired renal function can lead to elevated plasma levels of 3-MH, independent of muscle breakdown rates.[16]

Quantitative Data on this compound Levels

The following tables summarize representative quantitative data for 3-MH in various conditions.

Table 1: Urinary this compound Excretion in Humans

| Condition | 3-MH Excretion (μmol/kg/day) | 3-MH:Creatinine Molar Ratio | Reference |

| Healthy Control (Males) | 3.6 | 0.018 | [2] |

| Healthy Control (Females) | 2.8 | - | [2] |

| Short Bowel Syndrome | 3.27 ± 0.34 | 0.0212 ± 0.0012 | [12] |

| Skeletal Trauma (Males) | ~10.08 (280% increase) | 0.030 - 0.040 | [2] |

| Skeletal Trauma (Females) | ~6.3 (225% increase) | 0.030 - 0.040 | [2] |

| Sepsis (Males) | ~8.17 (227% increase) | 0.030 - 0.040 | [2] |

| Sepsis (Females) | ~8.18 (292% increase) | 0.030 - 0.040 | [2] |

Table 2: this compound Concentrations in Human Biological Fluids

| Fluid | Concentration | Reference |

| Plasma | 0 - 5.2 µmol/dL (0 - 52 µmol/L) | [10] |

| Plasma (Average) | 2.85 µM | [17] |

| Urine (Range) | 3.63–69.27 µmol/mmol of creatinine | [17] |

| Cerebrospinal Fluid (Average) | 3.82 µM | [17] |

Signaling Pathways Regulating Muscle Protein Breakdown

The degradation of myofibrillar proteins, leading to the release of 3-MH, is primarily regulated by two major proteolytic systems: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome system.[18][19] These pathways are controlled by complex signaling networks.

A key regulatory hub is the IGF-1/PI3K/Akt signaling pathway, which promotes muscle growth (anabolism) and inhibits muscle breakdown (catabolism). When this pathway is active, Akt phosphorylates and inactivates the Forkhead box O (FoxO) family of transcription factors.[18] In catabolic states, reduced signaling through this pathway leads to the activation of FoxO, which then translocates to the nucleus and upregulates the expression of E3 ubiquitin ligases (e.g., MuRF1 and Atrogin-1) and autophagy-related genes (e.g., LC3 and Beclin-1), thereby stimulating muscle protein breakdown.[18]

Figure 2: Key signaling pathways regulating muscle protein breakdown.

Experimental Protocols for this compound Quantification

Accurate measurement of 3-MH is essential for its use as a biomarker. Several analytical methods are available, each with its own advantages and limitations.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for analyzing a large number of samples. Competitive ELISA kits are commercially available for the quantitative detection of 3-MH in serum, plasma, and tissue homogenates.[5][20]

Principle: In a competitive ELISA, 3-MH in the sample competes with a fixed amount of labeled 3-MH for binding to a limited number of antibody sites. The amount of labeled 3-MH bound to the antibody is inversely proportional to the concentration of 3-MH in the sample.

-

Plate Preparation: A 96-well microplate is pre-coated with an anti-3-MH antibody.

-

Sample and Standard Addition: 50 µL of standards or samples are added to the appropriate wells.

-

Biotinylated Antibody Addition: 50 µL of biotin-labeled 3-MH is immediately added to each well. The plate is incubated for 45 minutes at 37°C.

-

Washing: The plate is washed three times to remove unbound reagents.

-

SABC Addition: 100 µL of Streptavidin-Biotin-Complex (SABC) working solution is added to each well and incubated for 30 minutes at 37°C.

-

Washing: The plate is washed five times.

-

Substrate Reaction: 90 µL of TMB substrate solution is added, and the plate is incubated for 10-20 minutes at 37°C to develop color.

-

Stopping the Reaction: 50 µL of stop solution is added to each well.

-

Measurement: The optical density is read at 450 nm using a microplate reader.

-

Calculation: The concentration of 3-MH in the samples is determined by comparing their absorbance to a standard curve.

Figure 3: General workflow for a competitive ELISA for 3-MH.

High-Performance Liquid Chromatography (HPLC)

HPLC methods, often involving pre-column derivatization with reagents like o-phthalaldehyde (OPA), provide high sensitivity and specificity for the quantification of 3-MH.[22]

Principle: The sample is derivatized to make 3-MH fluorescent, then injected into an HPLC system. The components of the sample are separated on a column, and the fluorescent 3-MH derivative is detected and quantified.

-

Sample Preparation (for urine):

-

Acid hydrolysis is required to release the N-acetylated form of 3-MH. A common procedure is hydrolysis with HCl at 100°C for 1.5 to 4 hours.[23]

-

The hydrolysate is neutralized and diluted.

-

-

Derivatization: The sample is mixed with OPA and a thiol (e.g., mercaptoethanol) to form a fluorescent derivative.

-

Chromatographic Separation:

-

An aliquot of the derivatized sample is injected onto a reverse-phase C18 column.

-

A gradient elution is typically used with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

-

Detection: The eluent is monitored by a fluorescence detector.

-

Quantification: The peak corresponding to the 3-MH derivative is identified by its retention time, and its area is used to calculate the concentration based on a calibration curve prepared with 3-MH standards.

Mass Spectrometry (MS)

MS-based methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer the highest specificity and sensitivity for 3-MH analysis and are considered the gold standard.[8][24][25]

Principle: 3-MH is separated from other molecules by chromatography and then ionized. The mass spectrometer measures the mass-to-charge ratio of the ions, allowing for highly specific identification and quantification, often using a stable isotope-labeled internal standard.

Typical Protocol (UPLC-MS/MS for urine): [25][26]

-

Sample Preparation:

-

An isotopic internal standard (e.g., deuterated 3-MH) is added to the urine sample.

-

The sample is diluted with water.

-

-

Chromatographic Separation:

-

The sample is injected onto a UPLC column (e.g., a C18-based column).

-

An isocratic or gradient mobile phase (e.g., acetonitrile and 0.1% formic acid in water) is used for separation.

-

-

Mass Spectrometric Detection:

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used.

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both 3-MH (e.g., m/z 170.1 → m/z 124.1) and the internal standard.[25]

-

-

Quantification: The ratio of the peak area of 3-MH to that of the internal standard is used to calculate the concentration from a calibration curve.

Figure 4: General workflow for UPLC-MS/MS analysis of 3-MH.

Conclusion

This compound is an invaluable biomarker for assessing skeletal muscle protein breakdown in both research and clinical settings. Its unique metabolic properties—formation in myofibrillar proteins, release during proteolysis, and quantitative excretion without recycling—provide a direct window into the catabolic state of skeletal muscle. Understanding the factors that influence 3-MH levels and employing robust analytical methodologies for its quantification are paramount for its effective use. This guide provides the foundational knowledge and practical protocols to aid researchers and drug development professionals in leveraging 3-MH to advance our understanding of muscle metabolism and to develop novel therapies for muscle wasting disorders.

References

- 1. Associations of Plasma 3-Methylhistidine with Frailty Status in French Cohorts of the FRAILOMIC Initiative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urinary excretion of 3-methylhistidine: an assessment of muscle protein catabolism in adult normal subjects and during malnutrition, sepsis, and skeletal trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ntau-methylhistidine (3-methylhistidine) and muscle protein turnover: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SMPDB [smpdb.ca]

- 5. 3-Methylhistidine ELISA Kit (3-MT) [elisakits.co.uk]

- 6. Identification of 1- and 3-methylhistidine as biomarkers of skeletal muscle toxicity by nuclear magnetic resonance-based metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] 3-Methylhistidine as a measure of skeletal muscle protein breakdown in human subjects: the case for its continued use. | Semantic Scholar [semanticscholar.org]

- 10. 3-Methylhistidine (Plasma) - Amino Acids 40 Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 11. Urinary 3-methylhistidine excretion in man: the role of protein-bound and soluble 3-methylhistidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Validity of 3-methylhistidine excretion as an indicator of skeletal muscle protein breakdown in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-Methylhistidine | Rupa Health [rupahealth.com]

- 14. Urinary 3-methylhistidine excretion increases with repeated weight training exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Decrease of 3-methylhistidine and increase of NG,NG-dimethylarginine in the urine of patients with muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. taylorfrancis.com [taylorfrancis.com]

- 17. 3-Methylhistidine - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

- 19. Assessing the Role of Muscle Protein Breakdown in Response to Nutrition and Exercise in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Human 3-MH ELISA kit | Plasma, Serum, Tissue Homogenate [antibodies-online.com]

- 21. Mouse 3-Methylhistidine ELISA Kit (A303484) [antibodies.com]

- 22. Stork: Determination of histidine and 3-methylhistidine in physiological fluids by high-performance liquid chromatography [storkapp.me]

- 23. Standardization of acid hydrolysis procedure for urinary 3-methylhistidine determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Technical note: quantification of plasma 1- and 3-methylhistidine in dairy cows by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Endogenous Landscape of 3-Methyl-L-Histidine: A Technical Guide for Researchers

An In-depth Examination of the Primary Endogenous Sources, Metabolic Pathways, and Quantification Methodologies for 3-Methyl-L-Histidine in Humans.

Introduction

This compound (3-MH) is a post-translationally modified amino acid that has garnered significant attention as a biomarker for myofibrillar protein breakdown. Its primary endogenous origin lies in the catabolism of actin and myosin, the two most abundant proteins in muscle tissue. This technical guide provides a comprehensive overview of the endogenous sources of 3-MH in humans, delving into the quantitative contributions of various tissues, the biochemical pathways governing its formation, and detailed experimental protocols for its accurate measurement. This document is intended for researchers, scientists, and drug development professionals engaged in studies of muscle metabolism, sarcopenia, cachexia, and other conditions associated with muscle wasting.

Endogenous Sources and Quantitative Contribution

The formation of 3-MH is a result of the post-translational methylation of specific histidine residues within the primary structure of actin and myosin heavy chains.[1] This process is catalyzed by a specific S-adenosylmethionine-dependent methyltransferase. Once these muscle proteins are broken down, 3-MH is released into the circulation and, importantly, is not reutilized for protein synthesis.[2] It is subsequently excreted quantitatively in the urine, making its urinary output a valuable index of the rate of myofibrillar protein catabolism.[2][3]

While skeletal muscle is unequivocally the largest contributor to the endogenous 3-MH pool due to its sheer mass and high content of actin and myosin, it is not the sole source. Other tissues containing these contractile proteins, such as smooth muscle and cardiac muscle, also contribute to the overall 3-MH production.

A post-mortem study in adult humans provided valuable insights into the distribution of 3-MH across various tissues. The highest concentration of 3-MH was found in skeletal muscle, with intermediate levels in cardiac muscle and tissues containing smooth muscle. Parenchymal organs like the liver and kidney exhibited low concentrations.[4][5]

| Tissue | 3-Methylhistidine Concentration (μmol/g fat-free dry weight) |

| Skeletal Muscle | 3.31 ± 0.05[4] |

| Cardiac Muscle | Intermediate (2-3)[4] |

| Tissues with Smooth Muscle | Intermediate (2-3)[4] |

| Liver | Low (<1)[4] |

| Kidney | Low (<1)[4] |

Table 1: Concentration of this compound in Various Human Tissues (Data from Elia, M., Carter, A., & Smith, R. (1979). The 3-methylhistidine content of human tissues. The British journal of nutrition, 42(3), 567–570.)[4]

Further research in a unique clinical case of a patient completely lacking skeletal muscle revealed that non-skeletal muscle sources contribute to approximately 25% of the total urinary 3-MH excretion.[6] This underscores the importance of considering these other sources in metabolic studies. However, a study on patients with short bowel syndrome found no significant difference in their 3-MH excretion compared to controls, suggesting that the contribution of the small intestine to the endogenous 3-MH pool in humans is likely negligible.[7]

Metabolic Pathway of this compound Formation

The synthesis of 3-MH is a post-translational modification event that occurs after the synthesis of actin and myosin polypeptide chains. The process involves the enzymatic transfer of a methyl group from S-adenosylmethionine (SAM) to a specific histidine residue within these proteins.

Experimental Protocols for Quantification

Accurate quantification of 3-MH in biological fluids is crucial for its use as a biomarker. The following sections detail the methodologies for key experimental techniques.

Sample Collection and Preparation

To minimize the influence of exogenous 3-MH from dietary sources, it is recommended that subjects adhere to a meat-free diet for at least 3 days prior to sample collection.[2]

Plasma/Serum:

-

Collect whole blood in EDTA or heparin-containing tubes.

-

Centrifuge at 1500 x g for 15 minutes at 4°C.

-

Aspirate the supernatant (plasma or serum) and store at -80°C until analysis.

Urine:

-

Collect a 24-hour urine sample in a container with a preservative (e.g., boric acid).

-

Measure the total volume and store aliquots at -80°C until analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of 3-MH.

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma or urine, add 400 µL of a precipitation solution (e.g., acetonitrile or methanol containing an internal standard such as D3-3-methylhistidine).[8][9]

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

Chromatographic and Mass Spectrometric Conditions:

| Parameter | Value |

| LC Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A linear gradient from 2% to 95% Mobile Phase B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | 3-MH: m/z 170.1 -> 124.1; D3-3-MH: m/z 173.1 -> 127.1 |

Table 2: Typical LC-MS/MS parameters for this compound analysis.

Stable Isotope Dilution Method for Measuring 3-MH Flux

This technique allows for the dynamic assessment of muscle protein breakdown in vivo.

Protocol Outline:

-

Administer a known amount of a stable isotope-labeled 3-MH tracer (e.g., D3-3-methylhistidine) to the subject, either orally or via intravenous infusion.[10]

-

Collect serial blood or urine samples over a defined period (e.g., 8-12 hours).

-

Measure the isotopic enrichment of 3-MH in the samples using LC-MS/MS or GC-MS.

-

Calculate the rate of appearance (Ra) of endogenous 3-MH, which reflects the rate of muscle protein breakdown, using the tracer dilution principle.

Conclusion

This compound remains a cornerstone biomarker for the assessment of myofibrillar protein catabolism. While skeletal muscle is the predominant source, a comprehensive understanding of the contributions from other tissues is essential for the accurate interpretation of 3-MH data in clinical and research settings. The methodologies outlined in this guide, particularly the robust and sensitive LC-MS/MS techniques and dynamic stable isotope tracer studies, provide the necessary tools for precise and reliable quantification. Continued research focusing on the nuanced contributions of different muscle fiber types and the impact of various physiological and pathological states on 3-MH metabolism will further enhance its utility in the development of therapeutic interventions for muscle-wasting conditions.

References

- 1. 3-Methylhistidine | Rupa Health [rupahealth.com]

- 2. The Influence of Dietary Habits and Meat Consumption on Plasma 3‐Methylhistidine—A Potential Marker for Muscle Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of 3-methylhistidine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 3-methylhistidine content of human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cambridge.org [cambridge.org]

- 6. Quantitative importance of non-skeletal-muscle N tau-methylhistidine and creatine in human urine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validity of 3-methylhistidine excretion as an indicator of skeletal muscle protein breakdown in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Significance of Urinary 3-Methyl-L-Histidine: A Technical Guide for Researchers

An in-depth exploration of 3-Methyl-L-Histidine as a biomarker for muscle protein catabolism, its analytical determination, and its relevance in clinical and research settings.

Introduction

This compound (3-MH) is a post-translationally modified amino acid that has garnered significant attention as a specific biomarker of skeletal muscle protein breakdown.[1] Formed by the methylation of histidine residues within the contractile proteins actin and myosin, 3-MH is released into circulation upon the degradation of these myofibrillar proteins.[2] Unlike other amino acids, 3-MH is not reutilized for protein synthesis and is quantitatively excreted in the urine, making its urinary concentration a valuable index of muscle catabolism.[2] This technical guide provides a comprehensive overview of the physiological significance of urinary 3-MH levels, detailed experimental protocols for its measurement, and its application in research and drug development for conditions associated with muscle wasting, such as sarcopenia and cachexia.

Metabolism and Physiological Role

This compound is synthesized in skeletal muscle through the post-translational methylation of specific histidine residues in actin and myosin.[2] During muscle protein turnover, as these contractile proteins are broken down, 3-MH is released and not reincorporated into new proteins.[2] It is subsequently excreted in the urine, with a high correlation between its excretion rate and the rate of myofibrillar protein degradation.[3]

It is crucial to note that dietary intake of meat, particularly poultry, can significantly influence urinary 3-MH levels, as these food sources contain 3-MH.[4] Therefore, for accurate assessment of endogenous muscle protein breakdown, a meat-free diet for a period before and during urine collection is often recommended.[5]

Data Presentation: Urinary this compound Levels in Various Conditions

The following tables summarize quantitative data on urinary 3-MH levels across different physiological and pathological states. These values are typically expressed as a ratio to creatinine excretion to normalize for variations in urine concentration and muscle mass.

| Population | Condition | Urinary this compound (µmol/g creatinine) | Reference |

| Adults | Healthy | 55 - 110 | [4] |

| Adults | Healthy (alternative range) | 44 - 281 | [6] |

| Children (2-17 years) | Healthy | 25.6 - 37.6 (mmol/mol creatinine) | [7] |

| Low-Birth-Weight Infants | Healthy | 20.2 ± 1.9 (pmol/mmol creatinine) | [8] |

| Premature Infants | Healthy | 0.148 ± 0.039 (µmol/mg creatinine) | [9] |

Table 1: Normal Urinary this compound Levels in Healthy Individuals

| Condition | Patient Population | Change in Urinary this compound | Quantitative Data | Reference |

| Skeletal Trauma | Adult Males | Increased (280%) | From 3.6 µmol/kg/day (control) | [3] |

| Skeletal Trauma | Adult Females | Increased (225%) | From 2.8 µmol/kg/day (control) | [3] |

| Sepsis | Adult Males | Increased (227%) | From 3.6 µmol/kg/day (control) | [3] |

| Sepsis | Adult Females | Increased (292%) | From 2.8 µmol/kg/day (control) | [3] |

| Malnutrition | Adults | Decreased | - | [3] |

| Thyrotoxicosis | Adults | Increased (ratio to creatinine) | - | [5] |

| Cancer Cachexia | Adults | Variable, often no significant increase in efflux | Insignificant efflux from the leg | [10] |

| Strenuous Exercise | Adults | Increased | - | [6] |

| Duchenne Muscular Dystrophy | - | Increased (ratio to creatinine) | - | [5] |

| Myxedema | - | Decreased (ratio to creatinine) | - | [5] |

Table 2: Alterations in Urinary this compound Levels in Pathological and Physiological States

Experimental Protocols

Accurate quantification of urinary 3-MH is paramount for its utility as a biomarker. Several analytical techniques are employed, with High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method involves the chemical modification of 3-MH to enhance its detection by fluorescence or UV absorbance.

1. Sample Preparation and Hydrolysis:

-

To measure total 3-MH (free and N-acetylated forms), urine samples require acid hydrolysis.[11]

-

A common procedure involves mixing urine with an equal volume of concentrated hydrochloric acid and heating at 100°C for 1.5 to 4 hours or 80°C for 8 to 12 hours.[11]

-

Following hydrolysis, the sample is neutralized.

2. Derivatization:

-

A frequently used derivatizing agent is o-phthalaldehyde (OPA) in the presence of a thiol, such as mercaptoethanol.[12][13]

-

The derivatization reaction is typically rapid and performed at room temperature.

-

Another derivatizing agent that can be used is 9-fluorenylmethyl chloroformate (FMOC).[14]

3. Chromatographic Separation:

-

The derivatized sample is injected onto a reverse-phase HPLC column (e.g., C18).[13]

-

A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used to separate the 3-MH derivative from other urinary components.[13]

4. Detection:

-

The eluted derivative is detected using a fluorescence or UV detector.[13]

-

Quantification is achieved by comparing the peak area of the 3-MH derivative in the sample to that of a known standard.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and specific method allows for the direct measurement of 3-MH without derivatization.

1. Sample Preparation:

-

Urine samples are typically diluted with water after the addition of an isotopic internal standard (e.g., deuterated 3-MH).[15][16]

-

Centrifugation is performed to remove any particulate matter.

2. Chromatographic Separation:

-

The prepared sample is injected onto a UPLC column (e.g., SB-aq).[15][16]

-

A mobile phase, often a mixture of acetonitrile and 0.1% formic acid in water, is used for separation.[15][16]

3. Mass Spectrometric Detection:

-

A triple quadrupole mass spectrometer with positive electrospray ionization (ESI) is commonly used.[15][16]

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both 3-MH (e.g., m/z 170.1 → m/z 124.1) and its internal standard.[15][16]

-

Quantification is based on the ratio of the peak area of the analyte to the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for 3-MH analysis, often requiring derivatization to increase volatility.

1. Sample Preparation and Purification:

-

An internal standard (e.g., [1-¹³C]3MH) is added to the urine sample.[17]

-

The sample is hydrolyzed to release the N-acetylated form.

-

The hydrolyzed sample is then passed through a cation exchange column to purify the amino acid fraction.[2][17]

-

The eluent is dried.

2. Derivatization:

-

The dried residue is derivatized to make it volatile for GC analysis. A two-step derivatization is common, involving methoximation followed by silylation with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

3. GC-MS Analysis:

-

The derivatized sample is injected into the GC-MS system.

-

Separation is achieved on a capillary GC column.

-

The mass spectrometer is operated in a selected ion monitoring (SIM) or full-scan mode to detect and quantify the derivatized 3-MH.

Mandatory Visualizations

Signaling Pathways in Muscle Protein Breakdown

The degradation of myofibrillar proteins, leading to the release of 3-MH, is primarily regulated by two major intracellular proteolytic systems: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway.

Caption: Major proteolytic pathways regulating muscle protein breakdown.

Experimental Workflow for Urinary 3-MH Analysis

The following diagram illustrates a generalized workflow for the analysis of urinary 3-MH.

Caption: Generalized workflow for urinary 3-MH analysis.

Logical Relationships of Urinary 3-MH Levels

This diagram outlines the logical connections between factors influencing urinary 3-MH and its clinical interpretation.

Caption: Factors influencing and interpreting urinary 3-MH levels.

Conclusion

Urinary this compound serves as a valuable, non-invasive biomarker for monitoring skeletal muscle protein breakdown. Its accurate measurement, when coupled with a clear understanding of its physiological context and dietary influences, provides researchers and clinicians with a powerful tool to investigate conditions of muscle wasting and to evaluate the efficacy of therapeutic interventions aimed at preserving muscle mass. The methodologies and data presented in this guide offer a robust framework for the integration of urinary 3-MH analysis into research and drug development programs.

References

- 1. 3-Methylhistidine - Wikipedia [en.wikipedia.org]

- 2. Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urinary excretion of 3-methylhistidine: an assessment of muscle protein catabolism in adult normal subjects and during malnutrition, sepsis, and skeletal trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Methylhistidine | Rupa Health [rupahealth.com]

- 5. Clinical usefulness of urinary 3-methylhistidine excretion in indicating muscle protein breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Methylhistidine (Urine) - Amino Acids Analysis - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. karger.com [karger.com]

- 9. Urinary 3-methylhistidine/creatinine ratio as a clinical tool: correlation between 3-methylhistidine excretion and metabolic and clinical states in healthy and stressed premature infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efflux of 3-methylhistidine from the leg in cancer patients who experience weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Standardization of acid hydrolysis procedure for urinary 3-methylhistidine determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of urinary 3-methylhistidine by high-performance liquid chromatography with o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of histidine and 3-methylhistidine in physiological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of 3-methylhistidine in urine by high-performance liquid chromatography using pre-column derivatization with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Negative chemical ionization gas chromatography/mass spectrometry to quantify urinary 3-methylhistidine: application to burn injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Relationship Between 3-Methyl-L-Histidine and Lean Muscle Mass: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-L-Histidine (3-MH), a post-translationally modified amino acid, has been extensively investigated as a biomarker for skeletal muscle protein breakdown. Its unique metabolic fate—being formed in actin and myosin, released during myofibrillar protein degradation, and quantitatively excreted in urine without being reutilized for protein synthesis—positions it as a valuable tool in muscle metabolism research. This technical guide provides a comprehensive overview of the relationship between 3-MH and lean muscle mass, detailing the underlying biochemical pathways, quantitative data from key studies, and methodologies for its measurement. This document is intended to serve as a resource for researchers and professionals in drug development engaged in the study of muscle physiology, sarcopenia, cachexia, and other conditions associated with muscle wasting.

Introduction: this compound as a Biomarker of Muscle Protein Breakdown

This compound (3-MH) is an amino acid derivative primarily found in the contractile proteins of skeletal muscle, specifically actin and myosin.[1][2] It is formed through the post-translational methylation of specific histidine residues within these proteins.[3] Upon the breakdown of myofibrillar proteins, 3-MH is released into the circulation and is not re-incorporated into newly synthesized proteins, as there is no corresponding tRNA.[3][4] Consequently, it is quantitatively excreted in the urine, making its urinary excretion a widely used, non-invasive index of the rate of skeletal muscle protein catabolism.[2][5][6]

The utility of 3-MH as a biomarker is underscored by its strong correlation with muscle mass and its responsiveness to various physiological and pathological states known to affect muscle turnover, such as exercise, nutritional status, sepsis, and trauma.[3][5][6][7] However, it is crucial to acknowledge that dietary intake of meat can significantly influence urinary 3-MH levels, necessitating strict dietary control in research settings.[7][8][9] While some studies in rats suggested a significant contribution of gut protein turnover to urinary 3-MH, studies in humans have indicated that the contribution from the small intestine is negligible, thus validating its use as an index of skeletal muscle breakdown in humans.[10][11]

Quantitative Relationship between this compound and Lean Muscle Mass

Numerous studies have established a quantitative link between urinary 3-MH excretion and lean muscle mass. This relationship forms the basis of its application in assessing muscle wasting or hypertrophy.

Table 1: Correlation of Urinary 3-MH Excretion with Muscle Mass

| Study Population | Method for Muscle Mass Assessment | Correlation Coefficient (r) with 3-MH | Reference |

| Healthy Men (n=14) | Total-body potassium and nitrogen | 0.91 (p < 0.001) | [2] |

| Healthy Men (n=10) | Computerized Axial Tomography (CT) | 0.88 (p < 0.001) | [12] |

| Healthy Men (n=14) | Densitometry (Fat-Free Body Mass) | 0.81 (p < 0.001) | [2] |

A study by Lukaski et al. (1981) demonstrated a strong positive correlation between endogenous 3-MH excretion and muscle mass in healthy men.[2] Similarly, Wang et al. (1998) found a significant association between 24-hour urinary 3-MH excretion and total body skeletal muscle mass measured by the highly accurate computerized axial tomography (CT) method.[12] The study proposed the following regression equation to estimate skeletal muscle mass (SM) from 3-MH excretion:

SM (kg) = 0.0887 x 3-MH (μmol/d) + 11.8 [12]

Table 2: Urinary 3-MH Excretion in Various Physiological and Pathological States

| Condition | Subject Group | 3-MH Excretion | Percentage Change | Reference |

| Normal | Control Males | 3.6 μmol/kg/day | - | [6] |

| Control Females | 2.8 μmol/kg/day | - | [6] | |

| Skeletal Trauma | Males | Increased | 280% | [6] |

| Females | Increased | 225% | [6] | |

| Males with Steroids | Increased | 325% | [6] | |

| Sepsis | Males | Increased | 227% | [6] |

| Females | Increased | 292% | [6] | |

| Weight Training | Untrained Males (Day 11) | Increased | Significant increase (p < 0.01) | [5] |

| Weight Training | Exercised Group | 243 ± 16 μmol/day (Post 1) | Not statistically significant | [1] |

| Non-Exercised Group | 209 ± 27 μmol/day (Post 1) | Not statistically significant | [1] | |

| Myotonic Dystrophy | Patients | Decreased (absolute), Normal (relative to muscle mass) | - | [4] |

These data highlight the sensitivity of 3-MH excretion to conditions that induce muscle catabolism. For instance, skeletal trauma and sepsis lead to a dramatic increase in 3-MH release, reflecting the accelerated muscle protein breakdown characteristic of these states.[6] The effect of exercise on 3-MH excretion can be more nuanced, with some studies showing an increase with repeated training, while acute bouts may not produce a statistically significant change.[1][5][13]

Signaling Pathways of Muscle Protein Breakdown

The breakdown of myofibrillar proteins, which releases 3-MH, is primarily mediated by two major intracellular proteolytic systems: the ubiquitin-proteasome pathway and the autophagy-lysosome pathway.

The Ubiquitin-Proteasome Pathway (UPP)

The UPP is responsible for the degradation of most short-lived and regulatory proteins, as well as abnormal or misfolded proteins. In the context of muscle, it plays a key role in the breakdown of myofibrillar proteins. The process involves the tagging of substrate proteins with a chain of ubiquitin molecules, which marks them for degradation by the 26S proteasome complex.

The Autophagy-Lysosome Pathway

Autophagy is a catabolic process that involves the sequestration of cytoplasmic components, including organelles and protein aggregates, within double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the enclosed material is degraded by lysosomal hydrolases. Macroautophagy is the main form of autophagy involved in the turnover of cellular components.

Experimental Protocols

Accurate measurement of 3-MH is critical for its use as a biomarker. Several analytical techniques are available, each with its own advantages and considerations.

Sample Collection and Preparation

-

Dietary Control: To measure endogenous 3-MH excretion, subjects must adhere to a meat-free diet for at least 3 to 7 days prior to and during the urine collection period.[2][11][12] This is to eliminate the confounding variable of dietary 3-MH intake.

-

Urine Collection: Complete 24-hour urine collections are typically performed to get a reliable measure of daily 3-MH excretion.[5][12] Samples should be stored frozen until analysis.

-

Hydrolysis: A significant portion of urinary 3-MH is N-acetylated. Therefore, an acid hydrolysis step is required to convert the acetylated form to free 3-MH for total 3-MH quantification.[14] A common procedure involves hydrolysis with HCl at elevated temperatures (e.g., 100°C for 1.5-4 hours or 80°C for 8-12 hours).[14]

Analytical Methods

HPLC is a widely used method for the quantification of amino acids, including 3-MH.

-

Principle: The method involves the separation of 3-MH from other urinary components on a chromatographic column, followed by detection. Pre-column derivatization with a fluorescent tag, such as o-phthalaldehyde (OPA), is often employed to enhance sensitivity and selectivity.[15][16]

-

Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a fluorescence detector is typically used.[15]

-

Procedure Outline:

-

Thaw and centrifuge the urine sample.

-

Perform acid hydrolysis on an aliquot of the sample.

-

Neutralize the hydrolyzed sample.

-

Derivatize the sample with OPA reagent.

-

Inject the derivatized sample into the HPLC system.

-

Separate the components using a suitable mobile phase gradient.

-

Detect the fluorescent 3-MH derivative and quantify using a standard curve.

-

GC-MS offers high sensitivity and specificity for the analysis of 3-MH.

-

Principle: This technique involves the derivatization of 3-MH to make it volatile, followed by separation on a gas chromatography column and detection by a mass spectrometer. The mass spectrometer provides structural information, allowing for highly specific quantification.

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Procedure Outline:

-

Add an internal standard (e.g., deuterated 3-MH) to the urine sample.[10]

-

Perform acid hydrolysis.

-

Isolate amino acids using cation-exchange chromatography.

-

Derivatize the sample to create a volatile derivative (e.g., with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide).

-

Inject the derivatized sample into the GC-MS system.

-

Separate the components on the GC column.

-

Detect and quantify 3-MH based on its characteristic mass-to-charge ratio and the ratio to the internal standard.[10][17]

-

This method is considered a gold standard for measuring muscle protein breakdown and can be adapted to assess 3-MH kinetics.

-

Principle: A known amount of a stable isotope-labeled 3-MH (e.g., D3-3MH) is administered orally or intravenously.[17] The rate of muscle protein breakdown is determined by measuring the dilution of the labeled 3-MH by the endogenously released unlabeled 3-MH in plasma or urine over time.[17][18]

-

Advantages: This approach can provide a more dynamic measure of muscle protein breakdown and may obviate the need for strict dietary control and complete 24-hour urine collections.[17]

-

Procedure Outline:

-

Administer a single oral dose of a stable isotope-labeled 3-MH tracer.

-

Collect timed spot urine or plasma samples over a defined period (e.g., 5-6 hours the following day).[17]

-

Analyze the isotopic enrichment of 3-MH in the samples using GC-MS or LC-MS/MS.

-

Calculate the rate of appearance of endogenous 3-MH from the decay of the isotopic enrichment.

-

Lean Muscle Mass Assessment

To establish the relationship between 3-MH and lean muscle mass, an accurate method for assessing body composition is required.

-

Dual-Energy X-ray Absorptiometry (DXA): A widely used technique that provides estimates of bone mineral content, fat mass, and lean soft tissue mass.

-

Computerized Axial Tomography (CT) and Magnetic Resonance Imaging (MRI): These imaging techniques are considered gold standards for quantifying skeletal muscle mass, providing precise cross-sectional images of the body.[12][19]

-

Creatine (methyl-d3) Dilution: A newer, less invasive method that estimates total body creatine pool size, which is highly correlated with muscle mass.[19]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the relationship between urinary 3-MH excretion and lean muscle mass.

Conclusion

This compound remains a valuable and widely utilized biomarker for assessing skeletal muscle protein breakdown. Its strong correlation with lean muscle mass, as demonstrated in numerous studies, provides a robust tool for researchers and clinicians. While its measurement requires careful consideration of dietary control and analytical methodology, the insights gained from 3-MH analysis are crucial for understanding the dynamics of muscle metabolism in health and disease. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for the design and interpretation of studies aimed at investigating muscle wasting and the efficacy of therapeutic interventions. The continued refinement of analytical techniques, such as stable isotope dilution methods, promises to further enhance the utility of 3-MH as a key biomarker in muscle physiology research and drug development.

References

- 1. Excretion of 3-methylhistidine and hydroxyproline following acute weight-training exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relationship between endogenous 3-methylhistidine excretion and body composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exercise and protein intake effects on urinary 3-methylhistidine excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-methylhistidine excretion in myotonic dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Urinary 3-methylhistidine excretion increases with repeated weight training exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urinary excretion of 3-methylhistidine: an assessment of muscle protein catabolism in adult normal subjects and during malnutrition, sepsis, and skeletal trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3-Methylhistidine (Urine) - Amino Acids Analysis - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. 3-Methylhistidine | Rupa Health [rupahealth.com]

- 10. Negative chemical ionization gas chromatography/mass spectrometry to quantify urinary 3-methylhistidine: application to burn injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Validity of 3-methylhistidine excretion as an indicator of skeletal muscle protein breakdown in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Urinary 3-methylhistidine excretion: association with total body skeletal muscle mass by computerized axial tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biphasic changes in 3-methylhistidine excretion in humans after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Standardization of acid hydrolysis procedure for urinary 3-methylhistidine determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of histidine and 3-methylhistidine in physiological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. taylorfrancis.com [taylorfrancis.com]

- 17. Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Total body skeletal muscle mass: estimation by creatine (methyl-d3) dilution in humans - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Methyl-L-Histidine in Urine Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-L-Histidine (3-MH), a post-translationally modified amino acid, is primarily found in the muscle proteins actin and myosin.[1] Its urinary excretion is a valuable biomarker for skeletal muscle protein breakdown.[2][3][4] Unlike other amino acids, 3-MH is not reutilized for protein synthesis after the breakdown of muscle proteins and is quantitatively excreted in the urine.[5] Therefore, its measurement in urine provides a non-invasive method to assess muscle catabolism.[1] This is particularly relevant in various physiological and pathological conditions, including muscular dystrophies, strenuous exercise, malnutrition, and metabolic disorders.[6][7][8] It is important to note that dietary intake of meat, especially chicken, and soy products can elevate urinary 3-MH levels, a factor that must be controlled for in study designs.[3][6][7]

This document provides detailed application notes and protocols for the accurate quantification of 3-MH in human urine samples using three common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway of this compound Generation and Excretion

The generation of this compound is a direct result of the breakdown of myofibrillar proteins. The following diagram illustrates this process.

Quantitative Data Summary

The following table summarizes typical quantitative data for this compound in human urine samples. It is important to note that reference ranges can vary between laboratories and analytical methods.

| Parameter | Method | Sample Type | Typical Normal Range | Unit | Reference(s) |

| Concentration | LC-MS/MS | Urine | 5 - 500 | nmol/mL | [9] |

| HPLC | Urine | 213 +/- 15 (mean +/- SEM) | µmol/24h | [10] | |

| ELISA | Urine | 6.25 - 400 | nmol/mL | [1][11] | |

| Creatinine Ratio | Various | Urine | 3.63 - 69.27 | µmol/mmol creatinine | [3] |

| Various | Urine | 55 - 110 | µmol/g creatinine | [6] | |

| Various | Urine | 128 - 392 | µmol/24h | [12] |

Experimental Protocols

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of 3-MH.[8]

a. Sample Preparation Workflow

b. Detailed Protocol

-

Sample Collection and Storage: Collect a 24-hour or random urine sample in a sterile container.[12] For short-term storage, keep the sample at 2-8°C. For long-term storage, aliquot and store at -20°C or -80°C.

-

Reagents:

-

This compound analytical standard

-

Isotopically labeled internal standard (e.g., d3-3-Methyl-L-Histidine)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the urine sample to remove any particulate matter.

-

To a clean microcentrifuge tube, add a specific volume of the urine supernatant.

-

Add the isotopic internal standard.

-

Dilute the sample with ultrapure water.[9]

-

Vortex the sample thoroughly.

-

-

LC-MS/MS Conditions:

-

LC System: An ultra-performance liquid chromatography (UPLC) system is recommended for better resolution and shorter run times.[9][13]

-

Column: A reversed-phase column, such as a C18 or an aqueous-compatible column (e.g., SB-aq 2.1x50 mm, 1.8 µm), is suitable.[9][14]

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, which is gradually increased to elute the analyte. A common mobile phase composition is acetonitrile - 0.1% formic acid in water (2:98, v/v).[9]

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for quantitative analysis.

-

Ionization Mode: Positive electrospray ionization (ESI+).[9]

-

MRM Transitions:

-

This compound: m/z 170.1 → m/z 124.1.[9]

-

Internal Standard (e.g., d3-3-MH): Monitor the appropriate mass transition.

-

-

-

Data Analysis:

-

Quantify the concentration of 3-MH by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the 3-MH standard.[9]

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV or fluorescence detection is a reliable and widely used method for 3-MH quantification.

a. Sample Preparation and Analysis Workflow

b. Detailed Protocol

-

Sample Collection and Storage: As described for the LC-MS/MS method.

-

Reagents:

-

Sample Preparation:

-

Thaw and centrifuge the urine sample.

-

Purification: Apply the urine supernatant to a conditioned cation-exchange resin column to remove interfering substances. Elute the amino acids with an appropriate buffer.[10]

-

(Optional) Derivatization: For fluorescence detection, derivatize the purified sample with OPA and a thiol to form a fluorescent adduct.[15]

-

-

HPLC Conditions:

-

Data Analysis:

-

Quantify the concentration of 3-MH by comparing the peak area of the analyte to a calibration curve prepared with known concentrations of the 3-MH standard.

-

Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA kits offer a high-throughput and relatively simple method for the quantification of 3-MH.[4][17]

a. General ELISA Protocol Workflow

b. Detailed Protocol (Based on a Competitive ELISA format)

This protocol is a general guideline; always refer to the specific instructions provided with the commercial ELISA kit.[4][11]

-

Sample Collection and Preparation:

-

Collect and store urine samples as previously described.

-

Dilute urine samples as recommended in the kit manual to ensure the 3-MH concentration falls within the assay's standard curve range.

-

-

Reagent Preparation:

-